REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:17]2[C:12](=[N:13][CH:14]=[C:15](B3OC(C)(C)C(C)(C)O3)[CH:16]=2)[N:11](S(C2C=CC(C)=CC=2)(=O)=O)[CH:10]=1.Br[C:38]1[CH:39]=[N:40][CH:41]=[C:42]([CH:48]=1)[C:43]([N:45]([CH3:47])[CH3:46])=[O:44].C([O-])(O)=O.[Na+]>ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:17]2[C:12](=[N:13][CH:14]=[C:15]([C:38]3[CH:39]=[N:40][CH:41]=[C:42]([CH:48]=3)[C:43]([N:45]([CH3:46])[CH3:47])=[O:44])[CH:16]=2)[NH:11][CH:10]=1 |f:2.3,4.5.6.7.8|
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Name
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|
Quantity
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0.136 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)C1=CN(C2=NC=C(C=C21)B2OC(C(O2)(C)C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C
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Name
|
|
Quantity
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0.0756 g
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Type
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reactant
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Smiles
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BrC=1C=NC=C(C(=O)N(C)C)C1
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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16.2 mg
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Type
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catalyst
|
Smiles
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ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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Quantity
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2 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 5 mL Personal Chemistry microwave reaction
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Type
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CUSTOM
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Details
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The vial was sealed
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Type
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CUSTOM
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Details
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purged with N2
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Type
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CUSTOM
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Details
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irradiated in a Personal Chemistry Optimizer at 90° C. for 15 min
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Duration
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15 min
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted 3× with EtOAc
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Type
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ADDITION
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Details
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The combined organic phase was treated with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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DISSOLUTION
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Details
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The crude product was dissolved in 3:1 MeOH/acetone (4 mL total)
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Type
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ADDITION
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Details
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treated with 500 μL of 50% w/w KOH(aq) for 1 h
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Duration
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1 h
|
Type
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ADDITION
|
Details
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Glacial Acetic acid was added
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Type
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CUSTOM
|
Details
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to obtain pH 7
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Type
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CONCENTRATION
|
Details
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the reaction mixture was concentrated
|
Type
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CUSTOM
|
Details
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The residue was partitioned between EtOAc and water
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Type
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CUSTOM
|
Details
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the layers were separated
|
Type
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WASH
|
Details
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the organic phase was washed 2× with water
|
Type
|
ADDITION
|
Details
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The organic phase was treated with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
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Purification by flash silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=CNC2=NC=C(C=C21)C=2C=NC=C(C(=O)N(C)C)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |